molecular formula C7H5BrClF B7961331 2-Bromo-6-chloro-4-fluorotoluene

2-Bromo-6-chloro-4-fluorotoluene

Cat. No.: B7961331
M. Wt: 223.47 g/mol
InChI Key: ADIZFWOXYXDVDL-UHFFFAOYSA-N
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Description

2-Bromo-6-chloro-4-fluorotoluene is a halogenated toluene derivative with the molecular formula C₇H₅BrClF and a molecular weight of 223.35 g/mol (calculated from atomic weights: C=12, H=1, Br=79.9, Cl=35.45, F=19). The compound features three substituents on the aromatic ring: a bromine atom at position 2, a chlorine atom at position 6, and a fluorine atom at position 2. This arrangement creates distinct electronic and steric effects, influencing its reactivity and physicochemical properties.

Its structural complexity makes it a candidate for applications in pharmaceuticals, agrochemicals, and materials science, particularly as an intermediate in synthesizing bioactive molecules or functional materials .

Properties

IUPAC Name

1-bromo-3-chloro-5-fluoro-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClF/c1-4-6(8)2-5(10)3-7(4)9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADIZFWOXYXDVDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Br)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-6-chloro-4-fluorotoluene can be synthesized through several methods. One common approach involves the halogenation of toluene derivatives. For instance, starting with 2-bromotoluene, selective chlorination and fluorination can be achieved using appropriate reagents under controlled conditions. The reaction typically requires the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-chloro-4-fluorotoluene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield hydroxylated or alkoxylated derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Bromo-6-chloro-4-fluorotoluene has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Bromo-6-chloro-4-fluorotoluene exerts its effects depends on the specific application. In chemical reactions, the halogen atoms can act as leaving groups, facilitating various substitution and coupling reactions. The molecular targets and pathways involved are typically related to the functional groups introduced during these reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-bromo-6-chloro-4-fluorotoluene with structurally related halogenated toluenes and anilines, focusing on substituent positions, molecular properties, and reactivity.

Table 1: Comparative Analysis of Halogenated Toluene Derivatives

Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) Key Characteristics References
This compound Br (2), Cl (6), F (4) C₇H₅BrClF 223.35 High polarity due to three halogens; potential for steric hindrance in reactions.
2-Chloro-4-bromo-5-fluorotoluene Cl (2), Br (4), F (5) C₇H₅BrClF 223.35 Structural isomer; differing electronic effects alter reactivity in substitutions.
2-Bromo-6-fluorotoluene Br (2), F (6) C₇H₆BrF 189.03 Lacks chlorine; lower molecular weight reduces steric effects.
4-Bromo-2-fluoro-6-nitrotoluene Br (4), F (2), NO₂ (6) C₇H₅BrFNO₂ 250.03 Nitro group enhances electron-withdrawing effects; increased reactivity in EAS.
2-Bromo-6-chlorotoluene Br (2), Cl (6) C₇H₆BrCl 203.48 Absence of fluorine reduces polarity; simpler substitution patterns.
2-Bromo-4-fluoro-6-methylaniline Br (2), F (4), NH₂ (1), CH₃ (6) C₇H₇BrFN 218.05 Amino group enables diazotization; distinct from toluene derivatives.

Structural and Electronic Effects

  • Substituent Positions :

    • This compound exhibits meta- and para-directing halogens, influencing regioselectivity in further substitutions. The bromine (strong electron-withdrawing) and fluorine (moderate electron-withdrawing) create a polarized aromatic ring, enhancing reactivity toward nucleophilic attacks .
    • 2-Chloro-4-bromo-5-fluorotoluene , a structural isomer, shows altered electronic effects due to the chlorine at position 2, which may hinder electrophilic substitutions compared to the target compound .
  • Functional Group Variations: The nitro group in 4-bromo-2-fluoro-6-nitrotoluene significantly increases electron deficiency, making it more reactive in electrophilic aromatic substitution (EAS) but less stable under reducing conditions . Aniline derivatives (e.g., 2-bromo-4-fluoro-6-methylaniline) introduce an amino group, enabling reactions like diazotization, which are absent in toluene-based analogs .

Biological Activity

2-Bromo-6-chloro-4-fluorotoluene is a polyhalogenated aromatic compound with the molecular formula C₇H₄BrClF. Its structure features bromine, chlorine, and fluorine substituents, which significantly influence its chemical reactivity and potential biological activities. This article explores the biological activity of this compound, including its role in medicinal chemistry, interactions with biological systems, and its potential applications in drug development.

The presence of halogens in this compound contributes to its unique electronic properties. The electron-withdrawing nature of these substituents stabilizes negative charges during chemical reactions, making it a valuable intermediate in organic synthesis.

PropertyValue
Molecular Weight237.45 g/mol
Molecular FormulaC₇H₄BrClF
AppearanceColorless to light yellow liquid

Research indicates that this compound can modulate various biological pathways. It has been identified as a potential inhibitor of aldehyde dehydrogenase enzymes, which play a crucial role in metabolic processes. By binding to the active sites of these enzymes, the compound can alter metabolic pathways, potentially leading to therapeutic applications.

Case Studies and Research Findings

  • Enzyme Inhibition : A study demonstrated that halogenated compounds similar to this compound could inhibit enzyme activity, impacting metabolic pathways related to drug metabolism and detoxification processes.
  • Antimicrobial Properties : Compounds derived from this compound have shown antimicrobial properties in various studies. For instance, Schiff base compounds synthesized from this compound exhibited significant antibacterial activity against several pathogenic bacteria.
  • Synthesis of Bioactive Compounds : The compound serves as an intermediate in synthesizing bioactive molecules, which are crucial for developing new pharmaceuticals. Its ability to participate in diverse chemical reactions allows for the creation of various derivatives with potential therapeutic benefits.

Toxicological Profile

The toxicological assessment of this compound indicates that it may pose risks if ingested or improperly handled. It has been classified as harmful if swallowed and may cause skin irritation . Therefore, safety precautions are necessary when handling this compound in laboratory settings.

Comparative Analysis

To understand the uniqueness of this compound, a comparison with structurally similar compounds provides insights into its distinct properties.

Compound NameStructural FeaturesUnique Properties
1-Bromo-2-chloro-4-fluorobenzeneBromine at position 1, chlorine at position 2Used as an intermediate for selective estrogen receptor degraders
2-Bromo-5-fluorobenzaldehydeBromine at position 2, fluorine at position 5Involved in synthesizing indazole derivatives
4-Bromo-3-chloroanilineBromine at position 4, chlorine at position 3Exhibits different reactivity due to amino group presence

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